Chidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

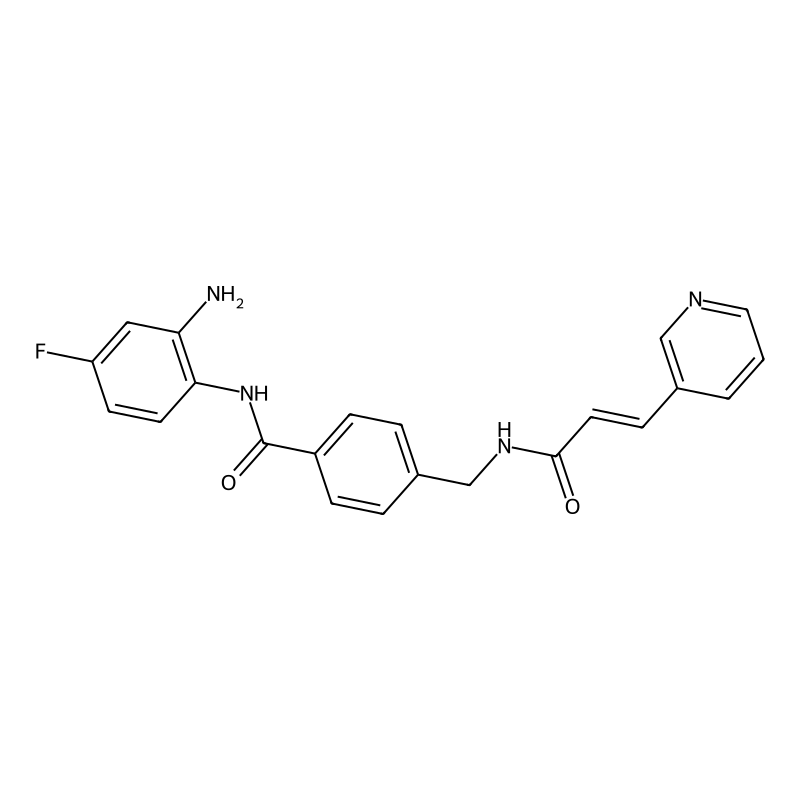

Chidamide, also known as CS055 or HBI-8000, is a novel histone deacetylase inhibitor belonging to the benzamide class. Its chemical formula is C22H19FN4O2, with a molecular weight of 390.41 g/mol and a density of 1.379 g/cm³ . Approved in China under the trade name Epidaza, Chidamide is the first oral therapeutic drug targeting peripheral T-cell lymphoma and advanced hormone receptor-positive breast cancer, marking a significant advancement in cancer treatment as an epigenetic regulator .

As mentioned earlier, Chidamide's primary mechanism of action involves inhibiting specific HDAC enzymes. This inhibition leads to increased histone acetylation, chromatin relaxation, and altered gene expression patterns in cancer cells. These changes can suppress tumor cell proliferation, induce cell cycle arrest, and promote apoptosis (programmed cell death) [, ]. Additionally, Chidamide may enhance the immune system's ability to recognize and destroy cancer cells [].

Oncology Research

One of the most actively investigated areas of Chidamide research is its potential as an anti-cancer agent. Studies have shown that Chidamide can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor cell proliferation in various cancer cell lines [, ]. Furthermore, Chidamide has been shown to have synergistic effects when combined with other anti-cancer drugs, potentially improving treatment efficacy [].

Neurodegenerative Diseases

Chidamide's ability to regulate gene expression makes it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). Studies suggest that Chidamide may improve cognitive function and alleviate neurodegeneration in animal models of these diseases []. The mechanism is thought to involve promoting neurogenesis (the growth of new neurons) and protecting against neuroinflammation.

Other Areas of Research

Chidamide is also being investigated for its potential role in other diseases, including:

- Fibrotic diseases: Chidamide may help prevent or reverse fibrosis, a condition characterized by excessive scar tissue formation, in organs like the lungs and kidneys [].

- Autoimmune diseases: Chidamide's immunomodulatory effects are being explored for their potential to treat autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus [].

- Viral infections: Studies suggest that Chidamide may have antiviral properties and could be used in combination with other therapies to combat viral infections.

Chidamide functions primarily through the inhibition of specific histone deacetylase subtypes, particularly class I HDACs 1, 2, and 3, as well as class IIb HDAC 10 . By inhibiting these enzymes, Chidamide increases the acetylation levels of histones, leading to altered gene expression and modulation of various signal transduction pathways. This mechanism results in the inhibition of tumor cell cycles and induction of apoptosis .

The synthesis of Chidamide involves several key reactions:

- Acylation Reaction: The process begins with the acylation of activated (E)-3-(pyridin-3-yl)acrylic acid using N,N’-carbonyldiimidazole and 4-(aminomethyl)benzoic acid.

- Formation of Amide-Acid: The resultant compound is then activated by HBTU and acylated with 4-fluorobenzene-1,2-diamine to yield Chidamide.

- Purification: The final product is purified through recrystallization methods, achieving high purity levels .

Chidamide exhibits significant biological activity against various cancer types. It has been shown to:

- Inhibit cell proliferation and invasion in multiple myeloma cells by modulating specific metabolic pathways .

- Induce apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .

- Enhance immune responses by increasing the cytotoxic activity of natural killer cells and antigen-specific cytotoxic T cells .

- Repress autophagy in tumor cells, contributing to its anti-myeloma effects when used in combination with other agents like bortezomib .

Chidamide is primarily applied in oncology for:

- Treatment of peripheral T-cell lymphoma.

- Management of hormone receptor-positive breast cancer.

- Potential use in combination therapies for other solid tumors and hematological malignancies.

Clinical trials are ongoing to explore its efficacy in various cancer types, including non-small cell lung cancer and colorectal cancer .

Research has highlighted Chidamide's synergistic effects when combined with other chemotherapeutic agents:

- Bortezomib: Enhances cytotoxicity against multiple myeloma cells by repressing autophagic degradation pathways .

- Lenalidomide: Shows increased apoptosis rates when used in conjunction with Chidamide due to modulation of specific metabolic pathways .

These interactions suggest that Chidamide can be effectively integrated into combination therapy regimens to improve patient outcomes.

Chidamide shares similarities with other histone deacetylase inhibitors but is unique due to its subtype selectivity and oral bioavailability. Here are some comparable compounds:

| Compound Name | Class | Selectivity | Approval Status |

|---|---|---|---|

| Vorinostat (Suberoylanilide Hydroxamic Acid) | Hydroxamic Acid | Non-selective | Approved for cutaneous T-cell lymphoma |

| Romidepsin | Cyclic Peptide | Non-selective | Approved for peripheral T-cell lymphoma |

| Panobinostat | Hydroxamic Acid | Non-selective | Approved for multiple myeloma |

Uniqueness: Chidamide is distinguished by its selective inhibition profile targeting specific HDAC subtypes (1, 2, 3, and 10), making it a promising candidate for targeted therapies while minimizing side effects associated with non-selective HDAC inhibitors .

Chidamide (C$${22}$$H$${19}$$FN$$4$$O$$2$$), a benzamide-derived histone deacetylase inhibitor, exhibits a well-defined molecular architecture resolved through X-ray crystallography. Single-crystal studies confirm its configuration as (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide, resolving historical ambiguities regarding positional isomerism. The molecule features two benzene rings, one pyridine ring, and two amide bonds, with dihedral angles of 78.47° between the terminal and central benzene rings and 81.88° between the pyridine and terminal benzene rings.

Crystallographic data reveal a monoclinic space group $$P2_1$$ with unit cell parameters $$a = 8.8064(3)$$ Å, $$b = 5.1125(2)$$ Å, $$c = 20.8961(6)$$ Å, and $$\beta = 91.488(2)^\circ$$. Hydrogen bonding between N–H and carbonyl oxygen atoms (e.g., N2–H2A···O2, N3–H3A···O1) stabilizes the crystal lattice, contributing to a density of 1.379 g/cm$$^3$$. These interactions facilitate a three-dimensional network, as visualized in the cell stacking diagram along the $$b$$-axis.

Synthetic Pathways and Optimization Strategies

Chidamide synthesis employs a three-step route optimized for scalability and purity:

- Knoevenagel Condensation: Nicotinaldehyde reacts with malonic acid in pyridine/piperidine to yield (E)-3-(pyridin-3-yl)acrylic acid.

- Acylation: The acrylic acid is activated by $$O$$-(benzotriazol-1-yl)-$$N,N,N',N'$$-tetramethyluronium hexafluorophosphate (HBTU) and coupled with 4-(aminomethyl)benzoic acid to form intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid.

- Final Coupling: HBTU-mediated acylation of 4-fluorobenzene-1,2-diamine with the intermediate produces chidamide at 57.6% overall yield.

Key optimizations include replacing unstable $$N,N'$$-carbonyldiimidazole (CDI) with HBTU, which enhances reaction stability and simplifies purification. High-performance liquid chromatography (HPLC) confirms a final purity of 99.76%, with residual solvents below International Council for Harmonisation (ICH) limits.

Table 1: Synthetic Route Optimization

| Parameter | CDI-Based Method | HBTU-Optimized Method |

|---|---|---|

| Overall Yield | 38% | 57.6% |

| Purity (HPLC) | 95–98% | 99.76% |

| Reaction Stability | Low (hygroscopic) | High |

Polymorphism and Crystal Form Development

Chidamide exists in two polymorphic forms:

- Form A: Crystallized from ethanol/water (7:3 v/v), exhibiting sharp X-ray diffraction peaks at 2θ = 6.8°, 13.6°, and 20.4°.

- Form B: Obtained via tetrahydrofuran/hexane recrystallization, with distinct peaks at 2θ = 7.2°, 14.1°, and 21.0°.

Form A demonstrates superior thermal stability, with a melting point of 218–220°C, compared to Form B (205–207°C). Differential scanning calorimetry (DSC) profiles confirm the absence of phase transitions below 200°C, validating Form A as the preferred pharmaceutical polymorph.

Analytical Validation of Synthetic Intermediates

Critical intermediates undergo rigorous characterization:

(E)-3-(Pyridin-3-yl)acrylic Acid:

(E)-4-((3-(Pyridin-3-yl)acrylamido)methyl)benzoic Acid (A-3):

Final Product:

Chidamide demonstrates significant pharmacokinetic characteristics that are essential for understanding its therapeutic profile and clinical application. Oral bioavailability studies conducted in rat models revealed that chidamide achieves a bioavailability of 35.9% following oral administration [1]. This moderate bioavailability suggests that a substantial portion of the orally administered dose reaches systemic circulation, although the presence of first-pass hepatic metabolism likely contributes to the incomplete absorption profile.

Plasma protein binding represents a critical pharmacokinetic parameter that influences drug distribution and free drug concentrations. Chidamide exhibits extensive plasma protein binding, with binding rates ranging from 89.1% to 99.3% at therapeutic concentrations of 20-150 ng/mL [2]. This high degree of protein binding indicates that only a small fraction of the total plasma concentration exists as unbound, pharmacologically active drug. The extensive protein binding has important implications for drug distribution, as only the unbound fraction can cross biological membranes and interact with target tissues.

The relationship between protein binding and therapeutic effect is particularly relevant for chidamide, given its selective inhibition of histone deacetylase enzymes. The high protein binding may serve as a reservoir effect, potentially prolonging the drug's half-life while simultaneously limiting the immediately available free drug concentration. This pharmacokinetic characteristic supports the twice-weekly dosing regimen commonly employed in clinical practice, as the bound drug can serve as a sustained-release mechanism.

Clinical pharmacokinetic studies have demonstrated that chidamide reaches peak plasma concentrations within 2.0 to 5.0 hours following oral administration [3] [4]. The maximum concentration (Cmax) values typically range from 140.3 ± 93.1 ng/mL in monotherapy to 147.7 ± 84.7 ng/mL when administered in combination with other therapeutic agents [4]. These values indicate consistent absorption characteristics across different treatment protocols.

Hepatic Metabolism and Cytochrome P450 Interactions

The hepatic metabolism of chidamide represents a primary elimination pathway, although specific cytochrome P450 isoform involvement has not been comprehensively characterized in the available literature. Based on the pharmacokinetic profile and the chemical structure of chidamide as a benzamide derivative, hepatic metabolism likely constitutes the major metabolic pathway for drug elimination [5].

Cytochrome P450 enzyme involvement in chidamide metabolism is inferred from several clinical observations and the drug's pharmacokinetic behavior. While specific CYP450 isoforms responsible for chidamide metabolism have not been definitively identified in current research, the drug's elimination characteristics suggest involvement of hepatic oxidative metabolism pathways [6] [7] [8]. The extensive hepatic metabolism is evidenced by the significant hepatic clearance contribution to total body clearance, with reported clearance values ranging from 14.8 ± 6.3 L/h to 19.8 ± 9.0 L/h depending on the clinical setting [4].

Drug interaction potential through cytochrome P450 pathways appears to be minimal based on clinical studies. Phase I trials combining chidamide with paclitaxel and carboplatin demonstrated no clinically relevant pharmacokinetic interactions [9]. Similarly, combination studies with exemestane showed minimal alteration in the pharmacokinetic parameters of either drug, with only a slight increase in chidamide exposure noted, likely attributable to inter-patient variability rather than significant drug interactions [10] [4].

The apparent low propensity for drug interactions may be attributed to several factors: chidamide may not be a potent inhibitor or inducer of major CYP450 enzymes, or it may be metabolized by multiple pathways that provide redundancy in elimination. Clinical studies have consistently reported that co-administration of chidamide with various chemotherapeutic agents results in predictable pharmacokinetic profiles without dose-limiting interactions [9] [11] [12].

Tissue Distribution and Blood-Brain Barrier Permeability

Chidamide exhibits a distinctive tissue distribution pattern that has been characterized through comprehensive preclinical studies. Animal tissue distribution studies demonstrate that chidamide rapidly distributes to various organs following oral administration, with the highest concentrations observed in the kidney, followed by spleen, heart, lung, brain, and liver [13]. This distribution pattern reflects both the drug's physicochemical properties and its affinity for different tissue types.

The volume of distribution (Vd/F) of chidamide is substantial, ranging from 365.7 ± 153.1 L to 506.3 ± 215.6 L, indicating extensive tissue penetration beyond the plasma compartment [4]. This large apparent volume of distribution suggests that chidamide readily distributes into tissues, which is consistent with its lipophilic nature and ability to cross cellular membranes to reach intracellular targets such as histone deacetylase enzymes.

Blood-brain barrier penetration represents a critical limitation for chidamide's therapeutic application in central nervous system malignancies. Detailed pharmacokinetic studies examining cerebrospinal fluid concentrations revealed that chidamide demonstrates limited blood-brain barrier permeability, with penetration ratios ranging from 0.19% to 0.67% [14]. These studies, conducted in rat models with plasma and cerebrospinal fluid sampling at multiple time points (5, 15, 30, 60, 120, 180, 240, 360, and 480 minutes post-administration), consistently demonstrated minimal central nervous system exposure.

The low brain penetration has important clinical implications for the treatment of peripheral T-cell lymphomas with central nervous system involvement. While chidamide can cross the blood-brain barrier to some extent, the concentrations achieved in cerebrospinal fluid are likely insufficient for therapeutic efficacy against CNS malignancies [14] [15]. This limitation has led to concerns about the drug's ability to prevent or treat central nervous system relapse in lymphoma patients.

Tissue-specific accumulation patterns suggest that chidamide has particular affinity for lymphoid tissues, as evidenced by high spleen concentrations [13]. This distribution characteristic may contribute to its therapeutic efficacy in hematological malignancies, where the target tissues are primarily lymphoid organs. The preferential distribution to these tissues may enhance the drug's therapeutic index by achieving higher concentrations at sites of disease activity.

Excretion Pathways and Elimination Half-Life

Chidamide elimination follows dual pathways involving both hepatic metabolism and renal excretion, providing a balanced approach to drug clearance that minimizes the risk of accumulation in patients with organ dysfunction. The elimination half-life of chidamide is consistently reported across multiple studies as 17.1 to 21.6 hours [3] [4], supporting the twice-weekly dosing regimen employed in clinical practice.

Renal excretion plays a significant role in chidamide elimination, with 21.9% to 25.3% of the administered dose recovered unchanged in urine [3]. This substantial renal elimination component indicates that kidney function may influence chidamide clearance, although specific dose adjustments for renal impairment have not been extensively studied. The renal excretion data were obtained from Japanese phase I studies where patients received 30 mg and 40 mg doses twice weekly, demonstrating dose-independent renal clearance mechanisms.

The steady-state pharmacokinetics of chidamide are achieved by Day 25 of twice-weekly dosing, with minimal accumulation observed during chronic administration [3]. Accumulation factors range from 23% to 27% increase in systemic exposure (AUC) and 16% to 27% increase in peak concentrations (Cmax), indicating predictable pharmacokinetic behavior during long-term treatment. This minimal accumulation profile supports the safety and tolerability of chronic chidamide administration.

Total body clearance values demonstrate consistency across different patient populations and treatment regimens, with reported clearance rates of 14.8 ± 6.3 L/h to 19.8 ± 9.0 L/h [4]. These clearance values, combined with the large volume of distribution, contribute to the moderate elimination half-life that enables twice-weekly dosing convenience while maintaining therapeutic drug levels.

The elimination kinetics appear to follow first-order processes, as evidenced by the linear relationship between dose and systemic exposure across the studied dose range [11] [3]. This linear pharmacokinetic profile facilitates dose adjustments and combination therapy planning, as drug interactions are less likely to result in unpredictable accumulation or clearance alterations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide